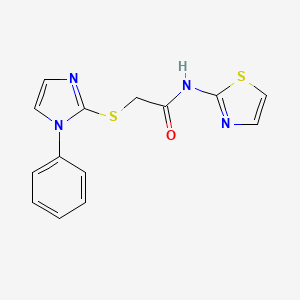

2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(1-phenylimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS2/c19-12(17-13-15-7-9-20-13)10-21-14-16-6-8-18(14)11-4-2-1-3-5-11/h1-9H,10H2,(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXGIEBPAOZLGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the imidazole and thiazole precursors. One common approach is to first synthesize 1-phenyl-1H-imidazole-2-thiol and then react it with thiazole-2-carbonyl chloride under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the reaction.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thioether (-S-) and acetamide (-NHCO-) groups serve as key reactive sites for nucleophilic substitutions.

Mechanistic Insight :

The thiolate anion (generated from 2-mercaptoimidazole derivatives under basic conditions) displaces the chloride in 2-chloroacetamide intermediates to form the thioether bond . This step is critical in the compound’s synthesis.

Electrophilic Aromatic Substitution

The electron-rich imidazole and thiazole rings undergo electrophilic substitutions.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives at C4/C5 positions of imidazole or C5 of thiazole | |

| Sulfonation | SO₃/H₂SO₄, 50°C | Sulfonated analogs for enhanced solubility |

Key Findings :

-

Nitration occurs preferentially on the imidazole ring due to its higher electron density compared to thiazole.

-

Sulfonation modifies solubility, aiding in pharmacological applications.

Hydrolysis and Condensation Reactions

The acetamide group undergoes hydrolysis, while the thiazole ring participates in condensations.

Applications :

Hydrolysis products are intermediates for further functionalization (e.g., coupling with sulfonamides) . Thiadiazole derivatives exhibit enhanced antimicrobial activity .

Cross-Coupling Reactions

The phenyl and heterocyclic groups enable metal-catalyzed couplings.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DMF, 80°C | Biaryl analogs for structure-activity relationship studies | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, aryl halides, toluene | N-aryl derivatives with modified pharmacokinetic properties |

Significance :

These reactions diversify the compound’s structure for medicinal chemistry optimization.

Coordination Chemistry

The imidazole nitrogen and thiazole sulfur act as ligands for metal coordination.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Zn²⁺ complexation | ZnCl₂, methanol, RT | Octahedral complexes with potential catalytic activity | |

| Cu²⁺ chelation | Cu(NO₃)₂, H₂O, 60°C | Square-planar complexes tested for antioxidant properties |

Applications :

Metal complexes are explored for antimicrobial and anticancer applications.

Biological Interactions (Enzyme Inhibition)

While not traditional "chemical reactions," the compound’s interactions with enzymes involve covalent or non-covalent bonding.

Mechanistic Insight :

The imidazole and thiazole rings facilitate hydrogen bonding and hydrophobic interactions, while the thioether enhances membrane permeability .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds containing imidazole and thiazole rings exhibit notable antimicrobial activities. The compound has been evaluated for its efficacy against various pathogens. For instance, studies have shown that derivatives of imidazole-thiazole compounds can inhibit the growth of bacteria and fungi, making them potential candidates for new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide exhibits significant anticancer properties. It has been tested against several cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549), showing promising results compared to standard treatments like cisplatin . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Imidazole Ring : This is achieved through the condensation of suitable aldehydes with amines.

- Thioether Formation : The imidazole derivative is reacted with a thiol compound to introduce the thioether linkage.

- Acetamide Formation : Finally, the thioether is reacted with a thiazole derivative to form the acetamide .

Study 1: Antimicrobial Evaluation

A study published in 2018 evaluated various substituted acetamides derived from imidazole-thiazole frameworks for their antimicrobial activity against Mycobacterium tuberculosis and other bacterial strains. The results indicated that certain derivatives showed potent inhibition against these pathogens, suggesting their potential as therapeutic agents in treating infections .

Study 2: Anticancer Evaluation

Another significant study focused on the anticancer properties of imidazole-thiazole derivatives. The researchers synthesized several compounds and tested them against multiple cancer cell lines, observing that some compounds exhibited IC50 values lower than those of established chemotherapeutics, indicating their potential as effective anticancer agents .

Mecanismo De Acción

The mechanism by which 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The imidazole and thiazole rings may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Benzimidazole-Thiazole-Triazole Hybrids ()

Compounds such as 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share structural similarities with the target compound but incorporate a triazole spacer and benzimidazole instead of imidazole. Synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), differing from the target compound’s simpler nucleophilic substitution .

Benzothiazole-Azole Derivatives ()

Derivatives like 5a–m (2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide) replace the imidazole with benzothiazole and utilize alkoxy groups for solubility modulation. Their synthesis employs chloroacetyl chloride and azole nucleophiles under basic conditions, contrasting with the target compound’s phenylimidazole-thiazole framework .

Pyridine-Thiopyridine Scaffolds ()

Compounds such as 1c (2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide) feature a pyridine core with methoxy substituents, enhancing electron-donating properties. Synthesis involves Suzuki-Miyaura coupling and thioglycolic acid reactions, highlighting more complex catalysis compared to the target compound’s route .

Spectral and Physicochemical Properties

The target compound’s IR spectrum aligns with acetamide derivatives, showing characteristic C=O stretches near 1700 cm⁻¹. The absence of electron-withdrawing groups (e.g., bromine in 9c ) may result in lower melting points compared to halogenated analogues .

Actividad Biológica

2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound with a complex structure featuring imidazole and thiazole rings. These heterocyclic compounds are widely recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is , with a molecular weight of approximately 336.42 g/mol. The compound contains functional groups that enhance its interaction with biological targets, making it a candidate for pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole and thiazole moieties can modulate the activity of various proteins involved in cellular signaling pathways. For instance, studies have indicated that compounds with similar structures can inhibit protein kinases and other enzymes critical for cancer cell proliferation .

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For example, compounds structurally related to 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Properties

Several studies have investigated the anticancer potential of imidazole and thiazole derivatives. For instance, a series of thiazole analogs were synthesized and evaluated for their activity against cancer cell lines such as HepG2 (liver), MCF-7 (breast), and HCT116 (colon). The results indicated that these compounds exhibited moderate antiproliferative activities, with IC50 values ranging from 3.97 to 33.14 μM . This suggests that 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide may also possess similar anticancer effects.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight the importance of specific substituents on the imidazole and thiazole rings in enhancing biological activity. Modifications at the ortho position of the phenyl ring with electron-withdrawing groups significantly improved the potency against Plasmodium falciparum, indicating that similar strategies could be applied to optimize the activity of 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide .

Case Studies

- Antimicrobial Efficacy : A study conducted on various thiazole derivatives found that certain modifications led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was particularly effective in increasing potency .

- Anticancer Activity : In vitro studies demonstrated that thiazole derivatives could inhibit cancer cell growth by inducing apoptosis through mitochondrial pathways. Compounds similar to 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide were shown to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production .

Q & A

Q. What are the common synthetic routes for preparing 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide and its derivatives?

The synthesis typically involves multi-step pathways, starting with the condensation of substituted imidazole precursors with thiol-containing intermediates. Key steps include:

- Imidazole ring formation : Using aldehydes, amines, and thiourea derivatives under reflux conditions in polar solvents (e.g., ethanol or DMF) .

- Thioether linkage : Reacting the imidazole-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to form the thioether bond .

- Purification : Employing column chromatography or recrystallization to isolate the final product. Reaction parameters (temperature, solvent, and catalyst) are critical for achieving yields >70% .

Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the positions of aromatic protons, thioether linkages, and acetamide groups. For example, the thiazole proton typically appears at δ 7.2–7.5 ppm .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide moiety) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 385.2) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using solvent systems like ethyl acetate/hexane (3:7) .

Q. What in vitro assays are typically used to evaluate its biological activity?

- Antimicrobial Testing : Agar diffusion or broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, often ranging from 1–30 µM depending on substituents .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases to assess binding affinity (e.g., EGFR inhibition at ~50 nM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structurally similar derivatives?

- Systematic SAR Analysis : Compare substituent effects using a table of derivatives (e.g., IC₅₀ values for nitro, halogen, or methoxy groups) .

- Statistical Modeling : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft’s Eₛ) with activity trends .

- Mechanistic Studies : Use molecular docking to identify binding interactions (e.g., nitro groups enhancing hydrogen bonding with kinase active sites) .

Q. What strategies optimize reaction yields while minimizing side products during synthesis?

- Catalyst Selection : Use Pd/C or CuI for cross-coupling steps to reduce byproducts .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes hydrolysis .

- Temperature Control : Maintain 60–80°C during cyclization to prevent imidazole ring decomposition .

Q. How does crystallographic analysis inform understanding of its molecular interactions?

- Hydrogen Bonding Networks : X-ray diffraction reveals intermolecular N–H⋯N bonds (e.g., R₂²(8) motifs) stabilizing crystal packing .

- Torsional Angles : Planar deviations (e.g., 79.7° between thiazole and phenyl rings) impact ligand-receptor binding .

- Electrostatic Potential Maps : Identify regions of high electron density (e.g., thioether sulfur) for nucleophilic attack .

Q. How to design structure-activity relationship (SAR) studies to identify critical functional groups?

- Substituent Variation : Synthesize derivatives with halogen (Cl, F), electron-donating (OCH₃), or bulky (isopropyl) groups at phenyl/imidazole positions .

- Activity Profiling : Test derivatives against multiple targets (e.g., kinases, microbial strains) to identify selectivity patterns .

- Computational Guidance : Use DFT calculations to predict substituent effects on HOMO-LUMO gaps and binding energies .

Q. What challenges arise in interpreting NMR spectra due to tautomerism in the imidazole-thiazole system?

- Dynamic Exchange : Imidazole protons (N–H) exhibit tautomerism, causing peak broadening. Use variable-temperature NMR to slow exchange rates and resolve signals .

- Isotopic Labeling : Incorporate ¹⁵N or ¹³C labels to track tautomeric shifts .

- Computational Validation : Match experimental chemical shifts with DFT-calculated values for each tautomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.